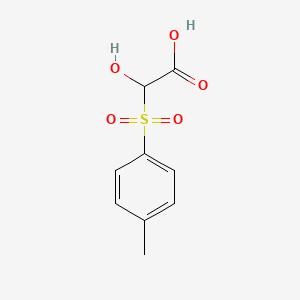

Tosylglycolic Acid

Übersicht

Beschreibung

Tosylglycolic Acid, also known as 4-methylbenzenesulfonylglycolic acid, is an organic compound with the molecular formula C9H10O5S. It is characterized by the presence of a tosyl group (4-methylbenzenesulfonyl) attached to a glycolic acid moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tosylglycolic Acid can be synthesized through several methods. One common approach involves the reaction of glycolic acid with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the tosyl group attaching to the hydroxyl group of glycolic acid, forming this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions

Tosylglycolic Acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the tosyl group to a hydroxyl group.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce glycolic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Tosylglycolic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound in drug development and as a potential therapeutic agent.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of Tosylglycolic Acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The tosyl group is a good leaving group, making it useful in substitution reactions. Additionally, the glycolic acid moiety can participate in various biochemical pathways, influencing cellular processes and molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thioglycolic Acid: Similar in structure but contains a thiol group instead of a tosyl group.

Glycolic Acid: Lacks the tosyl group, making it less reactive in certain chemical reactions.

Tosylate Esters: Compounds where the tosyl group is attached to different alcohols or phenols

Uniqueness

Tosylglycolic Acid is unique due to the presence of both the tosyl and glycolic acid moieties, which confer distinct chemical properties. The tosyl group enhances its reactivity in substitution reactions, while the glycolic acid part allows it to participate in various biochemical processes .

Biologische Aktivität

Tosylglycolic acid, a compound derived from tosylation of glycolic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications supported by empirical research findings.

This compound is synthesized through the reaction of glycolic acid with tosyl chloride in the presence of a base. This reaction results in the formation of a tosylate derivative, which can enhance the compound's reactivity and biological activity. The general reaction can be represented as follows:

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. A study highlighted that various tosyl esters, including those derived from α-hydroxy acids like this compound, displayed potent antimicrobial effects. The minimum inhibitory concentrations (MIC) were determined for several strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacterial |

| Escherichia coli | 64 | Bacterial |

| Candida albicans | 16 | Fungal |

The antimicrobial efficacy of this compound is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. The compound's structure allows it to interact with lipid bilayers, leading to increased permeability and subsequent cell lysis. Additionally, it may inhibit specific enzymatic pathways critical for microbial survival.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound may modulate pain pathways by interacting with transient receptor potential (TRP) channels and GABA receptors. These interactions suggest potential applications in analgesia and inflammation management. In vitro studies have shown that derivatives of this compound can significantly reduce pain responses in animal models .

Case Studies

- Antimicrobial Efficacy : A study conducted on various tosyl esters demonstrated that this compound showed superior activity against Candida species compared to traditional antifungal agents. The study reported a reduction in fungal load in treated groups versus controls, highlighting its potential as an antifungal agent .

- Pain Management : In a controlled trial involving animal models, administration of this compound resulted in a marked decrease in pain behaviors compared to untreated groups. The analgesic effects were attributed to the compound's interaction with central pain pathways .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety profile in human clinical trials.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and analgesic effects.

- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

Eigenschaften

IUPAC Name |

2-hydroxy-2-(4-methylphenyl)sulfonylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-6-2-4-7(5-3-6)15(13,14)9(12)8(10)11/h2-5,9,12H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKBIXPASDFPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.